molecular formula C24H32N2O4 B291835 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide

2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide

Cat. No. B291835
M. Wt: 412.5 g/mol
InChI Key: GIDYEHNCZWYKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide, also known as MMHA-2, is a newly synthesized compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cancer cell growth. 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and oxidative stress, the protection against neuronal damage, and the improvement of cognitive function. 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide for lab experiments is its high purity and low toxicity, which allows for accurate and reliable data to be obtained. However, one limitation of 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide research, including the optimization of its synthesis method to reduce cost and increase yield, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide derivatives with improved efficacy and lower toxicity may lead to the development of new and more effective therapeutic agents.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide involves the reaction of 4-methoxybenzoyl chloride with 6-aminohexanoic acid to form 6-{[(4-methoxyphenyl)acetyl]amino}hexanoic acid, which is then coupled with 4-methoxyphenylamine to form 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide with high purity.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. In inflammation research, 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide has been shown to reduce inflammation and oxidative stress in animal models. In neurodegenerative disorder research, 2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models.

properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[6-[[2-(4-methoxyphenyl)acetyl]amino]hexyl]acetamide

InChI

InChI=1S/C24H32N2O4/c1-29-21-11-7-19(8-12-21)17-23(27)25-15-5-3-4-6-16-26-24(28)18-20-9-13-22(30-2)14-10-20/h7-14H,3-6,15-18H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

GIDYEHNCZWYKBL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NCCCCCCNC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCCCCCNC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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